

Application Note: Quantification of Fentiazac in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Fentiazac

Cat. No.: B092943

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Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of **Fentiazac** in human plasma. While a published HPLC method with fluorescence detection exists for the analysis of **Fentiazac** in biological samples, a detailed LC-MS/MS method is not readily available in the public domain. The protocol described herein is a comprehensive, proposed method based on established bioanalytical principles for similar non-steroidal anti-inflammatory drugs (NSAIDs). This document provides a complete workflow, from sample preparation to data analysis, and includes illustrative validation data. This application note is intended for researchers, scientists, and drug development professionals requiring a robust method for pharmacokinetic and toxicokinetic studies of **Fentiazac**.

Introduction

Fentiazac, with the chemical name 4-(4-Chlorophenyl)-2-phenyl-5-thiazoleacetic acid, is a non-steroidal anti-inflammatory drug (NSAID).^{[1][2]} Its molecular formula is C₁₇H₁₂ClNO₂S, and it has a molecular weight of 329.80 g/mol.^{[1][3][4][5]} Accurate and reliable quantification of **Fentiazac** in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. While previous research has utilized HPLC with fluorescence detection for determining **Fentiazac** concentrations in plasma and urine, LC-MS/MS offers superior sensitivity, selectivity, and speed. This application note outlines a proposed, highly selective, and sensitive LC-MS/MS method for the determination of **Fentiazac** in human plasma.

Experimental

Materials and Reagents

- **Fentiazac** reference standard (purity >98%)
- Internal Standard (IS), e.g., a structurally similar stable-isotope labeled **Fentiazac** or another NSAID.
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (K2EDTA)

Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 μm particle size).

Sample Preparation

A protein precipitation method is proposed for the extraction of **Fentiazac** from human plasma:

- Allow plasma samples to thaw at room temperature.
- Vortex the samples to ensure homogeneity.
- To 100 μL of plasma, add 20 μL of the internal standard working solution.
- Add 300 μL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds.
- Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

- Column: C18, 50 x 2.1 mm, 2.6 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0.0-0.5 min: 30% B
 - 0.5-2.0 min: 30% to 95% B
 - 2.0-2.5 min: 95% B
 - 2.5-2.6 min: 95% to 30% B
 - 2.6-3.5 min: 30% B
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 30 psi
- Collision Gas: 8 psi
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 50 psi
- MRM Transitions (Proposed):
 - **Fentiazac**: Q1 m/z 330.0 -> Q3 m/z [to be determined experimentally, e.g., fragments related to the loss of COOH or other characteristic fragments]
 - Internal Standard: [To be determined based on the selected IS]

Illustrative Method Validation Data

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method for **Fentiazac**, based on typical acceptance criteria for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

Parameter	Value
Calibration Range	1 - 1000 ng/mL
Regression Model	Linear, 1/x ² weighting
Correlation Coefficient (r ²)	> 0.995

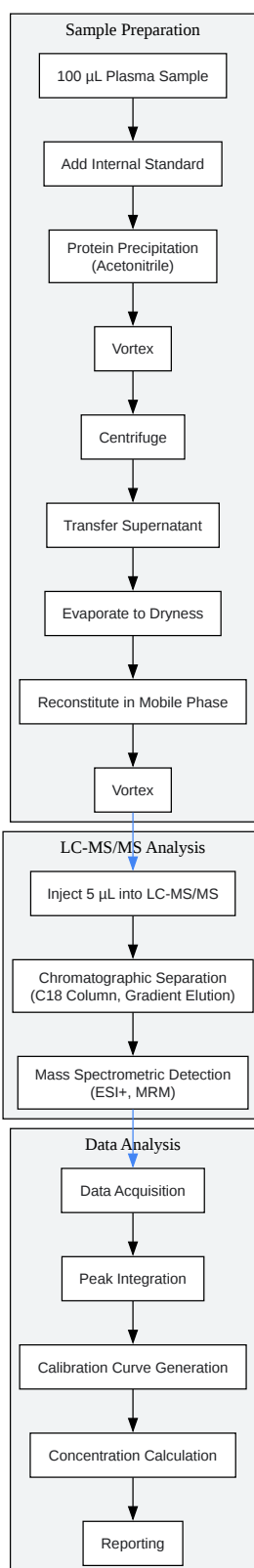
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	< 15%	± 15%	< 15%	± 15%
Low	3	< 15%	± 15%	< 15%	± 15%
Medium	100	< 15%	± 15%	< 15%	± 15%
High	800	< 15%	± 15%	< 15%	± 15%

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3	85 - 115	85 - 115
High	800	85 - 115	85 - 115

Diagrams



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